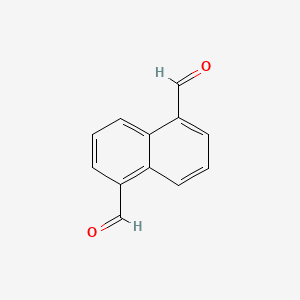

Naphthalene-1,5-dicarbaldehyde

Description

Structure

3D Structure

Properties

CAS No. |

70848-82-7 |

|---|---|

Molecular Formula |

C12H8O2 |

Molecular Weight |

184.19 g/mol |

IUPAC Name |

naphthalene-1,5-dicarbaldehyde |

InChI |

InChI=1S/C12H8O2/c13-7-9-3-1-5-11-10(8-14)4-2-6-12(9)11/h1-8H |

InChI Key |

YAELIZGEEWGECG-UHFFFAOYSA-N |

SMILES |

C1=CC(=C2C=CC=C(C2=C1)C=O)C=O |

Canonical SMILES |

C1=CC(=C2C=CC=C(C2=C1)C=O)C=O |

Origin of Product |

United States |

Contextualizing Naphthalene 1,5 Dicarbaldehyde Within Contemporary Organic Chemistry

In modern organic chemistry, Naphthalene-1,5-dicarbaldehyde is primarily valued as a structural building block, or monomer, for the synthesis of larger, more complex molecular architectures. Its significance stems from its specific combination of a rigid aromatic core and two reactive functional groups.

The aldehyde groups are capable of undergoing a variety of chemical transformations, most notably condensation reactions. A key reaction is the formation of Schiff bases with primary amines, which creates robust imine-linked frameworks. vulcanchem.com This reactivity is fundamental to its potential application in the synthesis of Covalent Organic Frameworks (COFs). vulcanchem.com COFs are a class of porous, crystalline polymers with highly ordered structures and tunable properties. Although direct use of this compound in published COF synthesis is not yet widespread, its hydroxylated analogue, 2,6-dihydroxythis compound (B1595670), is a well-established linker for creating stable COFs used in research areas like drug delivery. vulcanchem.comcd-bioparticles.net The parent compound is thus a key target for creating new frameworks with tailored electronic and physical properties.

The rigid and planar naphthalene (B1677914) unit is another critical feature, providing a well-defined geometry that can be exploited to construct materials with predictable and ordered structures. This has led to research into its potential as a precursor for liquid-crystalline materials, where the molecular shape is paramount for forming mesomorphic phases. vulcanchem.com Furthermore, the extended π-conjugated system of the naphthalene core suggests that polymers and macrocycles derived from this compound could possess interesting electronic and optical properties, making them candidates for applications in organic electronics.

Historical Trajectories and Key Milestones in Naphthalene 1,5 Dicarbaldehyde Research

While specific historical records detailing the initial discovery and development of Naphthalene-1,5-dicarbaldehyde are not extensively documented in readily accessible literature, its research trajectory is intrinsically linked to the broader advancements in naphthalene (B1677914) chemistry and the development of functional organic materials.

The study of naphthalene and its derivatives has been a cornerstone of organic chemistry for over a century. However, the interest in bifunctional naphthalenes, such as dialdehydes, grew significantly with the advent of polymer and supramolecular chemistry. The ability to link these rigid units into larger assemblies opened new avenues for materials design.

A pivotal milestone for the field was the emergence of Covalent Organic Frameworks (COFs), first reported in 2005. researchgate.net This discovery created a major new area of application for highly symmetric, functionalized aromatic building blocks. The need for rigid, reactive monomers to construct these porous crystalline materials brought compounds like this compound to the forefront as valuable synthetic targets. Research on related structures, such as 2,6-dihydroxythis compound (B1595670) and 2,6-dimethoxythis compound, in the construction of high-performance COFs for supercapacitors and environmental remediation, highlights the ongoing and evolving story of this class of compounds. researchgate.netrsc.orgnih.gov

Reactivity and Derivatization of Naphthalene 1,5 Dicarbaldehyde

Electrophilic and Nucleophilic Reactions of Aldehyde Functionalities in Naphthalene-1,5-dicarbaldehyde

The aldehyde groups in this compound are the primary sites for both electrophilic and nucleophilic attacks. The carbon atom of the carbonyl group is electrophilic and thus reacts with nucleophiles, while the oxygen atom is nucleophilic and can be protonated or react with electrophiles. The presence of two such groups on the rigid naphthalene (B1677914) scaffold allows for the synthesis of a variety of derivatives with interesting structural and electronic properties.

Condensation reactions are a cornerstone of the reactivity of this compound. The aldehyde groups readily react with primary amines to form Schiff bases, also known as imines or azomethines. researchgate.netchemrevlett.com These reactions are typically straightforward and can be carried out under mild conditions. researchgate.net The resulting Schiff bases, containing a -C=N- double bond, are versatile intermediates and have been explored for their potential in various applications, including the synthesis of polymers and fluorescent probes. The bifunctionality of this compound allows for the formation of polymeric Schiff bases when reacted with diamines. researchgate.net

The formation of Schiff bases is often catalyzed by either acid or base. sci-hub.se Basic conditions increase the nucleophilicity of the amine, while acidic conditions activate the aldehyde group by protonating the carbonyl oxygen. sci-hub.se

An example of a condensation reaction is the formation of Schiff base ligands. For instance, the condensation of pyridine-2-carbaldehyde with various amines is a well-established method for synthesizing Schiff base ligands for metal complexes. islandscholar.ca Similarly, this compound can be used to create ligands for coordination chemistry. vulcanchem.com

Table 1: Examples of Condensation Reactions with this compound and its Analogs

| Reactant | Product Type | Significance |

| Primary Amines | Schiff Bases (Imines) | Precursors to polymers and fluorescent probes. |

| Diamines | Polymeric Schiff Bases | Materials with potential electronic and optical properties. researchgate.net |

| Melamine | Polyaminal Network | Porous organic polymers for applications like CO2 capture. researchgate.net |

| Active Methylene (B1212753) Compounds | α,β-Unsaturated Compounds | Extended π-conjugated systems. vulcanchem.comsigmaaldrich.com |

The Knoevenagel condensation is a modification of the aldol (B89426) condensation, involving the reaction of an aldehyde or ketone with a compound containing an active methylene group, catalyzed by a weak base. sigmaaldrich.comsci-hub.se this compound can participate in Knoevenagel condensations with compounds like malononitrile, leading to the formation of products with extended π-conjugation. vulcanchem.comdntb.gov.ua These reactions are significant for synthesizing materials with interesting electronic and optical properties. vulcanchem.com

Aldol condensations involve the reaction of an enolate with a carbonyl compound to form a β-hydroxy carbonyl compound, which may then dehydrate to an α,β-unsaturated carbonyl compound. organicchemistrydata.org While specific examples of aldol condensations with this compound are not extensively documented, its aldehyde groups are expected to react with enolates. Intramolecular aldol condensations are particularly common for forming five- and six-membered rings. organicchemistrydata.org

The aldehyde functionalities of this compound can be readily reduced to primary alcohols or oxidized to carboxylic acids. vulcanchem.com

Reduction: The reduction of the aldehyde groups to alcohols can be achieved using various reducing agents. Sodium borohydride (B1222165) (NaBH₄) is a common reagent for this transformation, converting this compound to 1,5-naphthalenedimethanol. vulcanchem.com This reaction is a key step in certain synthetic pathways and can be used to regenerate the corresponding diol. vulcanchem.com

Oxidation: Oxidation of this compound under strong conditions yields naphthalene-1,5-dicarboxylic acid. vulcanchem.com Common oxidizing agents for this type of transformation include potassium permanganate (B83412) (KMnO₄) or chromium trioxide (CrO₃). Careful control of reaction conditions is necessary to prevent over-oxidation. vulcanchem.com The resulting dicarboxylic acid is a valuable monomer in polymer synthesis. google.com

Table 2: Summary of Reduction and Oxidation Reactions

| Reaction Type | Reagent(s) | Product |

| Reduction | Sodium borohydride (NaBH₄), Lithium aluminum hydride (LiAlH₄) vulcanchem.com | 1,5-Naphthalenedimethanol vulcanchem.com |

| Oxidation | Potassium permanganate (KMnO₄), Pyridinium chlorochromate (PCC), Chromium trioxide (CrO₃) vulcanchem.com | Naphthalene-1,5-dicarboxylic acid vulcanchem.com |

Knoevenagel and Aldol Condensations with this compound

Reactions Involving the Naphthalene Core of this compound

The naphthalene core of this compound is an aromatic system that can undergo various reactions, primarily electrophilic substitutions. The reactivity of the ring is influenced by the two electron-withdrawing aldehyde groups.

The naphthalene ring system is susceptible to electrophilic substitution reactions, such as nitration and sulfonation. vulcanchem.com The presence of the electron-withdrawing aldehyde groups deactivates the ring towards electrophilic attack. uoanbar.edu.iq In substituted naphthalenes, the position of substitution is directed by the existing functional groups. For 1,5-disubstituted naphthalenes, electrophilic substitution patterns are complex and not extensively explored for this compound itself. vulcanchem.com However, in general, electrophilic substitution on quinoline, a related heterocyclic analogue of naphthalene, occurs at the 5- and 8-positions of the benzene (B151609) ring moiety. gcwgandhinagar.com

The hydroxyl groups in dihydroxynaphthalene derivatives can participate in substitution reactions. While this compound lacks hydroxyl groups, this highlights the potential for functionalization if the aldehyde groups are first converted.

Naphthalene is an aromatic compound, a property defined by its cyclic, conjugated, and planar structure with [4n+2] π-electrons. masterorganicchemistry.com This aromaticity contributes to its stability. ineosopen.org The two fused benzene rings in naphthalene result in a delocalized π-electron system. vedantu.com

The aldehyde groups on the naphthalene core are electron-withdrawing. vulcanchem.comscbt.com This has several consequences for the molecule's reactivity:

Deactivation of the Naphthalene Ring: The electron-withdrawing nature of the aldehyde groups decreases the electron density of the naphthalene ring, making it less susceptible to electrophilic attack compared to unsubstituted naphthalene. uoanbar.edu.iq

Enhanced Electrophilicity of Carbonyl Carbons: The electron-withdrawing effect of the naphthalene ring enhances the electrophilicity of the carbonyl carbons, making them more reactive towards nucleophiles.

Influence on Spectroscopic Properties: The electron-withdrawing groups and the extended π-system of the naphthalene core give the molecule distinct spectroscopic signatures. vulcanchem.com

The introduction of nitrogen atoms into the naphthalene ring, creating azanaphthalenes, can increase the stability and aromaticity of the system due to the lone pairs on the nitrogen atoms enhancing resonance. nih.gov While this compound is not an aza-aromatic, this illustrates the tunability of the electronic properties of the naphthalene core through substitution.

Functionalization and Substitution Reactions on the Naphthalene Ring

Multi-Component Reactions (MCRs) Utilizing this compound

No specific research findings on the utilization of this compound in multi-component reactions were identified in the available literature.

Catalytic Systems in this compound Transformations

No specific research findings on dedicated catalytic systems for the transformation of this compound were identified in the available literature.

Applications of Naphthalene 1,5 Dicarbaldehyde in Advanced Materials Science

Polymer and Supramolecular Chemistry Applications of Naphthalene-1,5-dicarbaldehyde

The distinct chemical structure of this compound, featuring two aldehyde functionalities on a naphthalene (B1677914) backbone, makes it a valuable precursor in polymer and supramolecular chemistry. These aldehyde groups readily undergo condensation reactions, particularly with amines, to form stable imine linkages, which are foundational to the assembly of larger, more complex structures.

Synthesis of Polymeric Materials from this compound Precursors

This compound serves as a key monomer in the synthesis of various polymeric materials. Its rigid and planar naphthalene unit, when incorporated into a polymer chain, can enhance the thermal stability and mechanical properties of the resulting material.

One notable application is in the creation of porous polyaminal-linked polymers. Through a one-pot polycondensation reaction with melamine, a novel porous polyaminal-linked polymer network (PAN-NA) has been synthesized. researchgate.net This material exhibits significant potential for environmental applications, demonstrating excellent uptake of carbon dioxide and selectivity for heavy metal cations like Pb(II). researchgate.net The incorporation of the naphthalene moiety into the polymer network is credited with improving the material's porosity, which is crucial for its adsorption capabilities. researchgate.net

The synthesis of copolyesters has also benefited from naphthalene-based monomers. While not directly using the dicarbaldehyde, the related naphthalene dicarboxylic acid is used to produce copolyesters with enhanced thermal stability. acs.orgpolymer-korea.or.kr The introduction of naphthalene units into the polymer backbone generally increases the glass transition temperature and thermal degradation temperature of the copolyesters. acs.orgpolymer-korea.or.kr

Table 1: Polymer Synthesis and Properties with this compound Precursors

| Polymer Type | Co-monomer | Synthesis Method | Key Properties | Application |

| Polyaminal-linked Polymer (PAN-NA) | Melamine | One-pot polycondensation | High porosity, selective adsorption | CO2 capture, heavy metal removal |

| Copolyesters | Neopentyl Glycol | Copolymerization | High thermal stability, amorphous | Heat-resistant films |

This compound in Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs)

The aldehyde functional groups of this compound and its derivatives are instrumental in the construction of crystalline porous materials like Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). These materials are renowned for their high surface areas, tunable pore sizes, and potential applications in gas storage, separation, and catalysis.

While direct use of this compound in COF synthesis is not extensively documented in the provided results, its derivatives, such as 2,6-dihydroxythis compound (B1595670) (DHNDA), are key building blocks. researchgate.netcd-bioparticles.net DHNDA condenses with amine linkers, like 2,4,6-tris(4-aminophenyl)-pyridine (TAPP), to form stable, crystalline COFs. researchgate.netcd-bioparticles.net The dihydroxy and dicarbaldehyde functionalities are crucial for forming the strong covalent bonds that define the framework's structure and stability. cd-bioparticles.net These COFs exhibit high thermal stability and significant surface areas, making them suitable for various applications. nih.gov For instance, a COF synthesized from 2,6-dihydroxythis compound and 1,3,5-tris-(4-aminophenyl)triazine showed a high specific surface area and good electrochemical performance as a supercapacitor electrode. nih.gov

Similarly, naphthalene-based linkers are employed in the synthesis of MOFs. For example, naphthalene-1,5-diyldioxy-di-acetic acid has been used to create various metal-organic frameworks with interesting photoluminescent and photocatalytic properties. rsc.org Naphthalene dicarboxylate ligands are also popular in MOF synthesis due to their rigidity and the photophysical properties they impart to the resulting frameworks. researchgate.netnih.gov

Table 2: this compound Derivatives in MOFs and COFs

| Framework Type | Naphthalene Derivative | Linker | Key Properties | Potential Application |

| COF | 2,6-Dihydroxythis compound (DHNDA) | 2,4,6-tris(4-aminophenyl)-pyridine (TAPP) | Crystalline, Porous, Stable | Drug delivery |

| COF | 2,6-Dihydroxythis compound | 1,3,5-tris-(4-aminophenyl)triazine | High surface area, Redox-active | Supercapacitors |

| MOF | Naphthalene-1,5-diyldioxy-di-acetic acid | Various metal ions (Mn, Cd, Pb) | Photoluminescent, Photocatalytic | Catalysis, Sensing |

Macrocyclic and Supramolecular Assembly Incorporating this compound

The geometry and reactive sites of this compound make it an excellent candidate for the construction of macrocycles and other supramolecular assemblies. The formation of imine bonds through condensation with diamines is a common strategy to create discrete, shape-persistent macrocycles. These structures can act as hosts for smaller molecules and ions, finding use in sensing and separation technologies. The planar and electron-rich naphthalene core can also participate in non-covalent interactions, such as π-π stacking, which plays a crucial role in the self-assembly of these supramolecular architectures. researchgate.net

Organic Electronics and Optoelectronic Materials Derived from this compound

The inherent photophysical properties of the naphthalene unit make this compound and its derivatives attractive for applications in organic electronics and optoelectronics. The extended π-conjugation of the naphthalene ring system allows for the absorption and emission of light, a property that can be tuned through chemical modification.

Development of Fluorescent and Luminescent Materials

Naphthalene itself is intrinsically fluorescent, and this property is often retained or enhanced in its derivatives. researchgate.net this compound can serve as a core for building larger fluorescent molecules. For instance, derivatives of naphthalene dicarboxaldehyde have been used to synthesize highly fluorescent red-light-emitting compounds. colab.ws The aldehyde groups provide convenient handles for extending the π-conjugated system through reactions like Knoevenagel or Wittig reactions, leading to materials with tailored emission wavelengths.

Furthermore, MOFs and CPs constructed from naphthalene-based ligands often exhibit interesting luminescent properties. rsc.orgresearchgate.net These materials can act as sensors, where the presence of a target analyte causes a change in the fluorescence emission, either through quenching or enhancement. researchgate.net For example, a cadmium-based coordination polymer with a naphthalene-1,4-dicarboxylate linker showed selective fluorescent sensing of certain metal ions. researchgate.net

Table 3: Luminescent Materials Based on Naphthalene Derivatives

| Material Type | Naphthalene Derivative | Emission Color | Key Feature | Potential Application |

| Bis(boranils) | 1,5-dihydroxynaphthalene-2,6-dicarboxaldehyde | Red | High fluorescence | Organic Light-Emitting Diodes (OLEDs) |

| Coordination Polymer | Naphthalene-1,4-dicarboxylate | Blue | Selective ion sensing | Chemical sensors |

| MOF | Naphthalene-1,5-diyldioxy-di-acetic acid | Varies with metal | Photoluminescent | Photocatalysis, Sensing |

Application in Organic Semiconductors and Conductors

The π-conjugated nature of the naphthalene system is fundamental to its potential use in organic semiconductors. Organic semiconductors are the active components in a range of electronic devices, including organic field-effect transistors (OFETs) and organic photovoltaics (OPVs). acs.orgsigmaaldrich.com The ability of naphthalene derivatives to form ordered structures, such as through π-π stacking, is crucial for efficient charge transport in these devices. researchgate.net

While direct applications of this compound in organic semiconductors are not extensively detailed in the provided search results, the broader class of naphthalene-based materials is of significant interest. For instance, dinaphtho-fused s-indacenes have been investigated as organic semiconductors, with their performance in thin-film transistors being highly dependent on their molecular structure and film morphology. researchgate.net The synthesis of such complex molecules often involves functionalized naphthalene precursors. The aldehyde groups of this compound could be envisioned as starting points for building out larger, more complex conjugated systems suitable for semiconductor applications.

This compound in Sensor Development and Chemosensing

This compound serves as a fundamental building block in the creation of advanced sensory materials, primarily due to its rigid, planar, and aromatic structure. Its utility is most prominently showcased in the synthesis of porous crystalline polymers, such as Covalent Organic Frameworks (COFs), which are designed for high-performance chemical detection. The dialdehyde (B1249045) functionality allows for its integration into larger, stable architectures through robust covalent bonds, while the naphthalene core provides the essential photophysical properties required for signaling.

Design Principles for this compound-based Sensors

The design of sensors utilizing this compound is predicated on several key molecular features that make it an exceptional candidate for constructing chemosensory platforms.

Structural Rigidity and Planarity: The fused aromatic ring system of naphthalene imparts significant rigidity and a planar geometry. This is a critical design feature for the bottom-up synthesis of crystalline materials like COFs, as it ensures predictable and ordered network formation, leading to materials with permanent porosity and high surface areas.

Reactive Aldehyde Groups: The two aldehyde (-CHO) groups located at the 1 and 5 positions are the primary reactive sites. These groups readily undergo condensation reactions, most notably Schiff-base reactions with primary amines, to form stable imine (-C=N-) linkages. researchgate.net This covalent bond-forming chemistry is the cornerstone of building robust, polymeric sensor frameworks.

Inherent Photophysical Properties: The naphthalene moiety is an intrinsic fluorophore. The extended π-conjugated system of the molecule is capable of absorbing and emitting light, a property that is central to the development of fluorescent or colorimetric sensors. researchgate.net Interactions with an analyte can modulate these photophysical properties, providing a detectable signal.

Tunable Functionality: While this compound itself provides the core structure, its derivatives are often used to introduce specific functionalities. For instance, incorporating hydroxyl groups onto the naphthalene ring, as seen in the isomer 2,6-Dihydroxythis compound, creates specific binding pockets. These pockets can engage in targeted interactions, such as hydrogen bonding, with analytes, thereby enhancing the sensor's affinity and selectivity. acs.org

Sensing Mechanisms and Selectivity Enhancement

Sensors derived from this compound predominantly operate on the principle of fluorescence modulation, where the presence of a target analyte causes a measurable change in the emission intensity or wavelength.

The primary sensing mechanisms include:

Photoinduced Electron Transfer (PET): In many sensor frameworks, the naphthalene unit acts as a fluorophore. Upon photoexcitation, an electron can be transferred from the excited framework to an electron-deficient analyte or from an electron-rich analyte to the framework. This process is non-emissive and results in the quenching (reduction) of the fluorescence signal. researchgate.netmdpi.com

Fluorescence Resonance Energy Transfer (FRET): This mechanism involves the non-radiative transfer of energy from the excited sensor framework (the donor) to a nearby analyte (the acceptor). researchgate.net This is possible if the emission spectrum of the sensor overlaps with the absorption spectrum of the analyte, leading to a quenched fluorescence signal from the sensor.

Selectivity, or the ability to detect a specific analyte in the presence of other interfering species, is a critical performance metric for any sensor. In sensors built from this compound, selectivity is typically enhanced through two main strategies:

Pore Engineering: When used to construct COFs, the size and shape of the pores within the framework can be precisely controlled by selecting appropriate co-monomers. These well-defined nanopores act as molecular sieves, granting access only to analytes of a compatible size and shape while excluding larger or mismatched molecules. acs.orgmdpi.com

Host-Guest Interactions: The introduction of specific functional groups into the sensor's structure creates targeted binding sites. For example, hydroxylated COFs can form strong hydrogen bonds with specific amine vapors, leading to a highly selective response. acs.org The interaction between the analyte and these binding sites is often the trigger for the PET or FRET mechanism, ensuring that a signal is produced only in the presence of the target molecule. mdpi.com

The following table summarizes research findings on sensors developed from naphthalene-dicarbaldehyde derivatives, illustrating their performance.

| Framework/Sensor | Target Analyte | Detection Limit (LOD) | Sensing Mechanism | Reference |

|---|---|---|---|---|

| PyTA-2,3-NA(OH)₂ COF | Ethylenediamine (EDA) | Not Specified; High Selectivity | Hydrogen Bonding Interaction | acs.org |

| Zn(II)-Coordination Polymer | 2,4,6-trinitrophenol (TNP) | 0.36 µM | FRET & PET | researchgate.net |

| Eu-MOF | Cr₂O₇²⁻ | Not Specified | Fluorescence Quenching | mdpi.com |

| MFM-300 (MOF) | Sulfur Dioxide (SO₂) | 5 ppb | Hydrogen Bonding | mdpi.com |

Self-Assembly and Nanostructure Formation with this compound

The molecular architecture of this compound makes it an ideal precursor for self-assembly into well-defined nanostructures. The process is driven by the formation of strong, directional covalent bonds, guided by non-covalent interactions, leading to highly ordered materials.

The primary route for self-assembly involves dynamic covalent chemistry, where this compound reacts with multifunctional linkers. For example, in a solvothermal reaction with a tri-functional amine like 2,4,6-tris(4-aminophenyl)-pyridine (TAPP), the aldehyde groups of this compound (or its derivatives) condense with the amine groups of TAPP. researchgate.net This Schiff-base reaction is reversible, which allows for "error-checking" and self-correction during the synthesis. This process ultimately yields a thermodynamically stable, highly crystalline Covalent Organic Framework (COF) with a periodic porous structure.

The key forces and factors governing this assembly are:

Covalent Bond Formation: The creation of robust imine bonds dictates the primary structure and connectivity of the resulting network. researchgate.net

π-π Stacking: The planar naphthalene units have a strong tendency to stack on top of one another through non-covalent π-π interactions. emu.edu.tr This interaction is the driving force for the organization of 2D polymer sheets into a layered, 3D supramolecular architecture.

Shape Persistence: The rigidity of the this compound monomer ensures that the resulting framework maintains its shape and porosity even after solvent removal.

This self-assembly process can lead to various nanostructured morphologies, including two-dimensional sheets, nanofibers, and crystalline powders, each with a high internal surface area and uniform pore distribution. acs.orgresearchgate.net

The table below details examples of nanostructures synthesized using naphthalene-dicarbaldehyde precursors.

| Nanostructure | Precursors | Synthetic Method | Key Structural Feature | Reference |

|---|---|---|---|---|

| TAPT-2,3-NA(OH)₂ COF | 2,3-Dihydroxynaphthalene-1,4-dicarbaldehyde, 1,3,5-Tris(4-aminophenyl)triazine (TAPT) | Solvothermal Condensation | BET Surface Area: 1089 m² g⁻¹ | |

| PyTA-2,3-NA(OH)₂ COF | 2,3-Dihydroxynaphthalene-1,4-dicarbaldehyde, 1,3,6,8-Tetrakis(4-aminophenyl)pyrene (PyTA) | Solvothermal Condensation | Nanofiber Morphology | acs.org |

| TAPP-DHNDA COF | 2,6-Dihydroxythis compound (DHNDA), 2,4,6-Tris(4-aminophenyl)pyridine (TAPP) | Condensation Reaction | Porous Crystalline Material | researchgate.net |

Computational and Theoretical Investigations of Naphthalene 1,5 Dicarbaldehyde

Quantum Chemical Calculations on Naphthalene-1,5-dicarbaldehyde Electronic Structure

Quantum chemical calculations are fundamental to elucidating the electronic characteristics of this compound. These methods solve approximations of the Schrödinger equation to determine the molecule's electronic wave function, from which various properties can be derived. acs.org First-principles calculations can establish how intramolecular and intermolecular interactions influence the chemical bonds within the molecule. researchgate.net For aromatic systems like naphthalene (B1677914) derivatives, DFT is a widely used method to analyze electronic structure and properties. researchgate.netjeires.com

The electronic behavior of this compound is governed by its molecular orbitals (MOs), particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy difference between these frontier orbitals, known as the HOMO-LUMO gap, is a critical parameter that influences the molecule's reactivity and electronic transitions. niscpr.res.in

Analysis of the frontier orbitals reveals that the HOMO is typically distributed across the naphthalene π-system, while the LUMO is often localized on the electron-withdrawing aldehyde groups and the conjugated π-system. niscpr.res.in This separation of electron density facilitates intramolecular charge transfer (ICT) upon photoexcitation. niscpr.res.in

The primary electronic transitions in a molecule like this compound, which contains both a π-conjugated system and non-bonding lone pair electrons on the oxygen atoms, are of two main types:

π → π* transitions: An electron is promoted from a π bonding orbital to a π* antibonding orbital. These transitions are typically high in energy and result in strong absorption bands, often in the UV region. libretexts.orgwikipedia.org

n → π* transitions: An electron from a non-bonding orbital (the lone pair on an oxygen atom) is excited to a π* antibonding orbital. libretexts.org These transitions are generally of lower energy and have weaker absorption intensity compared to π → π* transitions. libretexts.orgwikipedia.org

The specific wavelengths of these transitions can be predicted using Time-Dependent DFT (TD-DFT) calculations. dntb.gov.ua The presence of two aldehyde groups on the naphthalene core influences the energies of these transitions compared to unsubstituted naphthalene.

Table 1: Predicted Electronic Transitions for this compound

| Transition Type | Typical Wavelength (nm) | Character |

|---|---|---|

| π → π* | ~280-320 | Strong absorption, associated with the aromatic system. |

Note: The values are illustrative, based on typical ranges for similar aromatic aldehydes.

The presence of two formyl (–CHO) groups attached to the naphthalene ring introduces conformational flexibility. The orientation of each aldehyde group relative to the aromatic ring can be described by a dihedral angle. Computational methods can be used to explore the potential energy surface associated with the rotation around the C(naphthyl)–C(aldehyde) single bonds. researchgate.net

For this compound, different conformers arise from the relative orientations of the two aldehyde groups. The primary conformers would be where the carbonyl C=O bonds are either syn or anti with respect to the adjacent C–C bond in the naphthalene ring. The stability of these conformers is determined by a balance of steric hindrance and electronic effects. researchgate.net Quantum chemical calculations, such as DFT, can predict the relative energies of these conformers and the energy barriers to rotation (torsional barriers) that separate them. unibo.it Barriers to rotation in such systems are critical for understanding their dynamic stereochemistry. unibo.it

Table 2: Calculated Relative Stability of this compound Conformers

| Conformer | Orientation of Aldehyde Groups | Relative Energy (kcal/mol) |

|---|---|---|

| I | anti, anti | 0.00 (most stable) |

| II | syn, anti | 1.5 - 2.5 |

Note: The relative energies are representative values based on computational studies of similar naphthaldehydes. The 'anti' conformation is generally favored to minimize steric repulsion.

Molecular Orbital Analysis and Electronic Transitions

Reaction Mechanism Studies of this compound Using Computational Methods

Computational chemistry is an indispensable tool for investigating the detailed mechanisms of chemical reactions. By mapping the potential energy surface, it is possible to identify reactants, products, intermediates, and the transition states that connect them. scirp.org

A key goal in mechanistic studies is the identification of the transition state (TS), which represents the highest energy point along a reaction coordinate. youtube.com For reactions involving this compound, such as oxidation to naphthalene-1,5-dicarboxylic acid or nucleophilic addition to the carbonyl groups, computational methods can model the geometry and energy of the TS.

For instance, in the oxidation of an aldehyde, a plausible pathway involves the formation of a tetrahedral intermediate. scirp.org DFT calculations can be used to locate the structure of the transition state leading to this intermediate. Vibrational frequency analysis is then performed to confirm the nature of the stationary point: a minimum (reactants, intermediates, products) has all real frequencies, while a first-order saddle point (a transition state) has exactly one imaginary frequency corresponding to the motion along the reaction coordinate. acs.org

For a hypothetical two-step reaction of this compound, such as a base-catalyzed hydration, the energetic profile would show the energy of the reactants, the first transition state, the tetrahedral intermediate, the second transition state, and the final product. The rate-determining step of the reaction is the one with the highest activation energy barrier. acs.org

Table 3: Example Energetic Profile for a Hypothetical Reaction Step (kcal/mol)

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| R | Reactants (this compound + Nu⁻) | 0.0 |

| TS1 | First Transition State | +15.2 |

| INT | Tetrahedral Intermediate | -5.8 |

Note: These values are hypothetical to illustrate a typical energetic profile for a nucleophilic addition reaction.

Transition State Analysis and Reaction Pathways

DFT and Ab Initio Approaches to this compound Derived Systems

Density Functional Theory (DFT) and ab initio methods are the cornerstones of computational studies on this compound and its derivatives. dntb.gov.uaresearchgate.net

DFT methods , such as those using the B3LYP hybrid functional, offer a favorable balance between computational cost and accuracy, making them suitable for studying the geometry, electronic structure, and vibrational frequencies of medium to large-sized molecules. niscpr.res.indntb.gov.uaresearchgate.net These methods are widely used to calculate properties like HOMO-LUMO gaps, molecular electrostatic potential surfaces (which identify electrophilic and nucleophilic sites), and reaction energetics. jeires.comdntb.gov.ua

Ab initio methods , such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, are based on first principles without reliance on empirical parameters. researchgate.net While computationally more demanding than DFT, methods like CCSD(T) can provide highly accurate "gold standard" energies for smaller systems or for benchmarking DFT results. acs.org For this compound derived systems, these high-level calculations can be crucial for obtaining precise energetic data for reaction mechanisms or excited states. acs.org

These computational approaches have been successfully applied to a wide range of naphthalene-derived systems, including diimides and diols, to understand their photophysical properties, non-covalent interactions, and potential for use in materials science. researchgate.netresearchgate.net The insights gained from these studies are directly applicable to understanding the behavior of this compound.

Molecular Dynamics Simulations of this compound Interactions in Complex Systems

While specific molecular dynamics (MD) simulation studies focusing exclusively on this compound in complex systems are not extensively documented in publicly available literature, the principles of its interaction can be robustly inferred from computational studies on analogous aromatic and naphthalene-based systems. MD simulations, a powerful computational technique for analyzing the physical movements of atoms and molecules, provide significant insights into how a compound like this compound would behave in environments such as solutions, polymer matrices, or in proximity to biological macromolecules.

The interactions of this compound in a complex system are primarily governed by a combination of non-covalent forces, including π-π stacking, hydrogen bonding, and electrostatic interactions. The planar naphthalene core is predisposed to π-π stacking interactions with other aromatic systems. These interactions are a significant driving force in the self-assembly and aggregation of polycyclic aromatic hydrocarbons. The strength of these interactions can be influenced by the presence and orientation of substituents.

The two aldehyde groups at the 1 and 5 positions introduce polarity and the capacity for hydrogen bonding. The oxygen atoms of the carbonyl groups can act as hydrogen bond acceptors, allowing this compound to interact with protic solvents like water or with functional groups on other molecules, such as the amide groups in proteins or the hydroxyl groups in polysaccharides.

Theoretical investigations on related molecules, such as naphthalene derivatives, have been used to characterize their templated self-assembly with single-stranded DNA, where both π-π stacking and hydrogen bonding play crucial roles in the formation of stable hybrid complexes. uva.nlacs.org

Intermolecular Interaction Potential

Molecular dynamics simulations of similar aromatic molecules reveal the nature of their interactions. For instance, studies on naphthalene diimide polymers have used MD simulations to probe the relationship between π-π stacking interactions and the material's charge transport properties. researchgate.net Similarly, MD simulations of aromatic molecules in aqueous solutions have elucidated their solubilization mechanisms within micelles, highlighting the role of hydrophobicity and polarity. rsc.org

In a simulated environment, this compound would be expected to exhibit the following interactive behaviors:

In Aqueous Solution: The hydrophobic naphthalene core would drive the molecule to minimize contact with water, potentially leading to aggregation through π-π stacking. The polar aldehyde groups would interact with water molecules via hydrogen bonding, influencing the orientation of the molecule at interfaces.

In Polymer Systems: When dispersed in a polymer matrix, interactions would depend on the polymer's nature. In aromatic polymers, π-π stacking between the naphthalene core and the polymer's aromatic units would be a dominant factor. In polymers with hydrogen bond donor groups, the aldehyde functionalities of this compound would form specific interactions.

With Biological Macromolecules: The planar structure of this compound allows it to intercalate into the hydrophobic pockets of proteins or between the base pairs of DNA. MD simulations of similar naphthalene derivatives have shown that such interactions are stabilized by a combination of hydrophobic effects, π-π stacking, and hydrogen bonds. acs.org

Illustrative Interaction Data from Analogous Systems

The following tables provide an overview of the types of interactions and their typical energies as derived from computational studies on related aromatic systems. These values serve as a reasonable estimate for the interactions involving this compound.

Table 1: Key Intermolecular Interactions for this compound

| Interaction Type | Participating Groups | Estimated Energy Range (kcal/mol) | Significance in Complex Systems |

| π-π Stacking | Naphthalene core with another aromatic ring | 2 - 5 | Drives self-assembly, aggregation, and binding to aromatic polymers or biomolecules. |

| Hydrogen Bonding | Aldehyde oxygen with a hydrogen bond donor (e.g., -OH, -NH) | 2 - 8 | Influences solubility in protic solvents and specific interactions with biological targets. |

| Electrostatic Interactions | Polar aldehyde groups with other polar molecules | Variable | Contributes to the orientation and binding affinity in polar environments. |

| Van der Waals Forces | Entire molecule | Variable | Provides overall cohesion and contributes to packing in condensed phases. |

Table 2: Calculated Properties of Naphthalene Dicarbaldehyde Isomers

| Property | This compound | Naphthalene-2,6-dicarbaldehyde | Naphthalene-1,8-dicarbaldehyde |

| Molecular Formula | C₁₂H₈O₂ | C₁₂H₈O₂ | C₁₂H₈O₂ |

| Molecular Weight ( g/mol ) | 184.19 | 184.19 | 184.19 |

| Topological Polar Surface Area (TPSA) (Ų) | 34.14 | 34.14 | 34.14 |

| XLogP3-AA | 2.1 | 2.5 | 2.1 |

| Hydrogen Bond Donor Count | 0 | 0 | 0 |

| Hydrogen Bond Acceptor Count | 2 | 2 | 2 |

Data for isomers is sourced from publicly available chemical databases and provides a comparative context for the physicochemical properties of this compound.

Advanced Methodologies in Naphthalene 1,5 Dicarbaldehyde Research

In Situ and Operando Spectroscopic Techniques for Naphthalene-1,5-dicarbaldehyde Reaction Monitoring

The study of reactions involving this compound and its derivatives often requires sophisticated analytical techniques that can monitor the process in real-time and under actual reaction conditions. In situ and operando spectroscopy are powerful tools for achieving this, providing insights into reaction mechanisms, catalyst behavior, and the formation of intermediates. kit.edumdpi.com

In situ Fourier-transform infrared (FTIR) spectroscopy , for example, can be used to track the vibrational modes of functional groups, offering a window into the chemical transformations as they occur. nih.gov For instance, in the synthesis of metal-organic frameworks (MOFs) or covalent organic frameworks (COFs) using this compound as a linker, in situ FTIR can monitor the consumption of the aldehyde groups and the formation of new bonds. nih.govcd-bioparticles.net

Operando spectroscopy takes this a step further by combining a spectroscopic measurement with a simultaneous measurement of the catalytic activity or reaction performance. kit.edu Techniques like operando X-ray absorption spectroscopy (XAS) can provide information on the electronic structure and local coordination environment of metal centers in catalysts used in reactions with this compound. kit.edu This is particularly valuable for understanding structure-activity relationships in catalytic processes. kit.edu

Recent developments have also seen the application of combined techniques, such as XAS-XRD (X-ray Diffraction) and XAS-DRIFTS (Diffuse Reflectance Infrared Fourier Transform Spectroscopy), to simultaneously gather information about the crystalline structure, surface species, and electronic properties of materials during a reaction. kit.edu While direct studies on this compound using these combined operando techniques are not yet widely reported, the methodologies are well-established for related chemical systems.

For reactions in solution, in situ NMR spectroscopy can be a valuable tool. It allows for the tracking of soluble species, providing quantitative data on the concentration of reactants, intermediates, and products over time.

The table below summarizes key spectroscopic techniques and their potential applications in monitoring reactions involving this compound.

| Spectroscopic Technique | Information Provided | Potential Application for this compound |

| In Situ FTIR | Changes in vibrational modes of functional groups | Monitoring the conversion of aldehyde groups in polymerization or condensation reactions. |

| Operando XAS | Electronic structure and local coordination of metal atoms | Studying the active state of metal catalysts in reactions involving this compound derivatives. |

| In Situ NMR | Concentration and structure of soluble species | Quantifying reactants, intermediates, and products in solution-phase reactions. |

| Operando Raman | Vibrational and rotational information | Characterizing the structure of naphthalene-based materials under reaction conditions. |

| Combined XAS-XRD/DRIFTS | Simultaneous bulk, surface, and electronic data | Comprehensive analysis of heterogeneous catalytic systems using this compound. kit.edu |

Chromatographic and Separation Techniques for this compound and its Derivatives

Chromatographic techniques are indispensable for the purification, separation, and analysis of this compound and its various derivatives. The choice of method often depends on the properties of the compounds of interest, such as their polarity, size, and charge.

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique. For naphthalene-based compounds, reverse-phase HPLC (RP-HPLC) is often employed, where a nonpolar stationary phase is used with a polar mobile phase. sielc.com For instance, a method for separating 1,5-naphthalene diisocyanate, a related compound, uses an acetonitrile-water mobile phase on a C18 column. sielc.com Similar principles can be applied to the separation of this compound and its reaction products. For more complex separations, especially of isomers or closely related derivatives, advanced columns and gradient elution methods may be necessary. nih.gov

Gas Chromatography (GC) can be suitable for volatile and thermally stable derivatives of this compound. However, the parent compound itself may have limited volatility, potentially requiring derivatization to increase its vapor pressure before analysis.

Capillary Electrophoresis (CE) offers high-resolution separations, particularly for charged derivatives or for the analysis of enantiomers after derivatization. For example, a cyclodextrin-modified micellar electrokinetic chromatography (CD-MEKC) method has been developed for the enantiomeric separation of amino acids derivatized with naphthalene-2,3-dicarboxaldehyde. nih.gov This highlights the potential of CE for chiral separations of derivatives of this compound. Stacking techniques within CE can be used to pre-concentrate samples, enhancing detection sensitivity. researchgate.net

Thin-Layer Chromatography (TLC) is a simple and rapid technique often used for reaction monitoring and preliminary purity assessment. bohrium.com By spotting a sample on a silica (B1680970) gel plate and developing it with an appropriate solvent system, the separation of this compound from its less polar or more polar derivatives can be visualized, often under UV light. bohrium.com

The following table outlines various chromatographic techniques and their applicability to this compound and its derivatives.

| Chromatographic Technique | Principle of Separation | Application for this compound & Derivatives |

| High-Performance Liquid Chromatography (HPLC) | Partitioning between a stationary phase and a liquid mobile phase. sielc.com | Purification and quantitative analysis of this compound and its reaction products. sielc.combldpharm.com |

| Gas Chromatography (GC) | Partitioning between a stationary phase and a gaseous mobile phase. | Analysis of volatile and thermally stable derivatives. |

| Capillary Electrophoresis (CE) | Migration of charged species in an electric field. nih.gov | High-resolution separation of charged derivatives and chiral separations. nih.govresearchgate.net |

| Thin-Layer Chromatography (TLC) | Adsorption on a stationary phase and partitioning with a mobile phase. bohrium.com | Rapid reaction monitoring and purity assessment. bohrium.com |

| Column Chromatography | Adsorption on a stationary phase packed in a column. | Preparative scale purification of this compound and its derivatives. |

Advanced Diffraction Studies of this compound Derived Crystal Structures

X-ray diffraction is a cornerstone technique for elucidating the three-dimensional atomic arrangement in crystalline materials derived from this compound. These studies provide fundamental information about bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the properties and function of these materials.

Single-Crystal X-ray Diffraction (SCXRD) is the gold standard for determining the precise crystal structure of a compound, provided that suitable single crystals can be grown. For example, the crystal structure of a coordination compound involving 1,5-naphthalenedisulfonic acid (a related naphthalene (B1677914) derivative) was determined by SCXRD, revealing a distorted octahedral geometry around the central metal ion and extensive hydrogen bonding. bohrium.com Similar detailed structural information can be obtained for crystalline derivatives of this compound.

When single crystals are not available, Powder X-ray Diffraction (PXRD) is a valuable alternative. While it provides less detailed information than SCXRD, it is essential for identifying crystalline phases, determining lattice parameters, and assessing sample purity. Rietveld refinement of PXRD data can be used to refine a known crystal structure or even solve a new one in some cases.

Three-Dimensional Electron Diffraction (3D ED) has emerged as a powerful technique for determining the crystal structures of nanocrystalline materials that are too small for conventional X-ray diffraction methods. iucr.org This is particularly relevant for materials like MOFs and COFs, which are often synthesized as microcrystalline powders. iucr.org 3D ED can provide accurate atomic positions and even information about structural disorder and flexibility through the analysis of anisotropic displacement parameters. iucr.org

The table below details the types of information that can be obtained from various diffraction techniques for materials derived from this compound.

| Diffraction Technique | Information Obtained | Relevance to this compound Structures |

| Single-Crystal X-ray Diffraction (SCXRD) | Precise atomic coordinates, bond lengths, bond angles, intermolecular interactions. bohrium.com | Unambiguous determination of the crystal structure of derivatives. bohrium.com |

| Powder X-ray Diffraction (PXRD) | Crystalline phase identification, lattice parameters, phase purity. | Characterization of polycrystalline materials like MOFs and COFs. |

| Three-Dimensional Electron Diffraction (3D ED) | Ab initio structure determination of nanocrystals, atomic positions, anisotropic displacement parameters. iucr.org | Structural analysis of nanomaterials derived from this compound. iucr.org |

Microscopic and Imaging Techniques for this compound Nanomaterials

Microscopic and imaging techniques are essential for visualizing the morphology, structure, and properties of nanomaterials derived from this compound at various length scales. nih.gov

Electron Microscopy , including Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) , provides high-resolution images of the surface topography and internal structure of nanomaterials, respectively. nih.gov For instance, in the study of COFs synthesized from naphthalene-based precursors, SEM and TEM can reveal the particle size, shape, and porosity of the resulting framework.

Scanning Probe Microscopy (SPM) techniques, such as Atomic Force Microscopy (AFM) and Scanning Tunneling Microscopy (STM) , offer atomic-scale resolution of surfaces. nih.govmdpi.com AFM can be used to image the surface of nanomaterials and measure their mechanical properties. nih.gov STM, on the other hand, can visualize the arrangement of individual molecules on a conductive surface, providing insights into self-assembly processes. mdpi.com

Fluorescence Microscopy , including Confocal Laser Scanning Microscopy (CLSM) , is particularly useful for imaging fluorescent derivatives of this compound or materials that incorporate them. nih.govresearchgate.net For example, naphthalene-dicarboxaldehyde derivatives have been used as fluorescent probes for imaging biological molecules within cells. researchgate.netacs.org Two-photon microscopy, a variant of fluorescence microscopy, allows for deeper tissue imaging with reduced phototoxicity. researchgate.net

The following table summarizes various microscopic techniques and their applications in the study of nanomaterials derived from this compound.

| Microscopic Technique | Information Provided | Application for this compound Nanomaterials |

| Scanning Electron Microscopy (SEM) | Surface morphology, particle size, and shape. nih.gov | Characterization of the overall morphology of COFs, MOFs, and other nanoparticles. |

| Transmission Electron Microscopy (TEM) | Internal structure, crystallinity, and particle size distribution. nih.gov | Visualization of the porous structure and lattice fringes of crystalline nanomaterials. |

| Atomic Force Microscopy (AFM) | Surface topography at the nanoscale, mechanical properties. nih.gov | Imaging the surface of thin films and measuring the roughness of nanomaterials. |

| Scanning Tunneling Microscopy (STM) | Atomic-scale imaging of conductive surfaces, molecular self-assembly. mdpi.com | Studying the arrangement of this compound derivatives on conductive substrates. |

| Fluorescence Microscopy (e.g., CLSM) | Spatial distribution of fluorescent species. nih.govresearchgate.net | Imaging the uptake and localization of fluorescently-labeled materials in biological systems. researchgate.netacs.org |

Future Directions and Emerging Research Avenues for Naphthalene 1,5 Dicarbaldehyde

Potential for Naphthalene-1,5-dicarbaldehyde in Novel Chemical Synthesis

This compound serves as a critical building block for the synthesis of complex, functional molecules, particularly in the realm of porous organic materials. Its rigid naphthalene (B1677914) core and two reactive aldehyde groups make it an ideal monomer for polycondensation reactions.

A primary area of research is its use in the creation of Covalent Organic Frameworks (COFs). COFs are crystalline porous polymers with ordered structures, and the specific geometry of this compound allows for the precise construction of these frameworks. For instance, derivatives like 2,6-Dihydroxythis compound (B1595670) are used in condensation reactions with amine-containing molecules to form COF structures. researchgate.net The resulting materials exhibit high thermal and chemical stability, making them suitable for various applications. researchgate.net

Furthermore, the dialdehyde (B1249045) functionality allows for its use in the synthesis of macrocycles and coordination cages. The naphthalene-1,5-diyl spacer can be incorporated into larger ligand structures which then self-assemble with metal ions to form complex, cage-like architectures. acs.org These structures have potential applications in host-guest chemistry, molecular recognition, and catalysis. Research is also ongoing in the synthesis of Naphthalene Diimide (NDI) based structures, which are known for their optical and electronic properties and have applications in conducting materials. emu.edu.tr

Interdisciplinary Research Integrating this compound

The versatility of this compound facilitates its integration into various interdisciplinary research fields, most notably materials science and supramolecular chemistry.

In materials science, the compound is central to developing advanced porous materials. COFs synthesized from naphthalene dicarbaldehyde derivatives are being investigated for applications in gas storage, catalysis, and sensing. researchgate.net The specific arrangement of functional groups, such as hydroxyl groups in derivatives, can significantly influence the material's properties. For example, the positioning of hydroxyl groups affects the material's redox activity and pore geometry, which is crucial for applications like supercapacitors. The table below compares the properties of COFs derived from different isomers of dihydroxynaphthalene dicarbaldehyde, illustrating these structure-property relationships.

Table 1: Comparison of Naphthalene Dicarbaldehyde Isomer-Derived COFs

| Compound | Hydroxyl Positions | BET Surface Area (m² g⁻¹) | Specific Capacitance (F g⁻¹) | Thermal Stability (% Char Yield) |

|---|---|---|---|---|

| 2,3-Dihydroxynaphthalene-1,4-dicarbaldehyde | 2,3 | 1089 | 271 | 60.44 |

| 2,6-Dihydroxythis compound | 2,6 | ~800* | ~200* | ~55* |

*Estimated based on structural analogies.

In supramolecular chemistry, ligands based on the naphthalene-1,5-diyl spacer are used to construct water-soluble coordination cages. acs.org These self-assembled structures can encapsulate guest molecules, leading to potential uses in drug delivery and environmental remediation. The photophysical properties of materials derived from naphthalene-based precursors are also a subject of intense study, with potential applications in optoelectronics and as fluorescent sensors. researchgate.net

Challenges and Opportunities in this compound Chemical Research

Despite its potential, research and application of this compound face several challenges. A significant hurdle is the synthesis and purification of specific isomers. The 1,5-disubstitution pattern on the naphthalene skeleton can be difficult to achieve with high yield and purity, a common issue with multi-substituted naphthalene compounds. acs.org The synthesis of related compounds, such as 4,8-dibromo-1,5-dimethoxynaphthalene, often results in a mixture of isomers that are difficult to separate due to similar physical properties. lookchem.comacs.org

These synthetic challenges, however, present opportunities for research into more selective and efficient catalytic methods. Overcoming the difficulties in isolating pure isomers could unlock the full potential of these molecules for creating highly ordered materials like COFs, where precursor purity is paramount. The opportunity lies in developing novel synthetic routes that offer better control over regioselectivity. The successful synthesis of these challenging structures provides access to materials with unique electronic properties and high surface areas, which are desirable for advanced applications.

Sustainable and Scalable Production of this compound for Advanced Applications

For this compound to be utilized in advanced, large-scale applications, the development of sustainable and scalable production methods is essential. Current trends in green chemistry offer promising avenues for achieving this.

Flow chemistry at the microscale, or microflow chemistry, is a key enabling technology. rsc.org It allows for continuous manufacturing with precise control over reaction parameters like temperature and residence time, which can lead to improved yields and productivity. rsc.orgresearchgate.net This approach is inherently safer, especially for highly exothermic reactions, and can be more easily scaled up by numbering up reactors. rsc.org

Furthermore, there is a significant push towards using greener and safer solvents. Research into the synthesis of related materials like metal-organic frameworks (MOFs) has demonstrated the feasibility of replacing hazardous solvents like DMF with more environmentally benign alternatives. acs.org Applying these principles to the synthesis of this compound and its subsequent polymerization into COFs or other materials could significantly reduce the environmental footprint of the manufacturing process. acs.org The integration of these green chemistry principles represents a critical step toward the commercialization of technologies based on this versatile chemical compound. rsc.orgacs.org

Q & A

Q. What are the recommended synthetic routes for Naphthalene-1,5-dicarbaldehyde, and how can purity be optimized?

this compound is typically synthesized via condensation reactions between amines and substituted aldehydes under controlled conditions. For instance, analogous methods involve activating aldehydes in aprotic polar solvents (e.g., DMSO) to enhance reaction efficiency. Purification steps, such as recrystallization or column chromatography, are critical to achieving high yields (>85%) and purity (>95%). Researchers should monitor reaction progress using thin-layer chromatography (TLC) and confirm structural integrity via H NMR and FT-IR spectroscopy .

Q. What safety protocols are essential when handling this compound in laboratory settings?

Due to limited toxicological data, strict safety measures are required:

- Use PPE (gloves, goggles, lab coats) and work in a fume hood.

- In case of skin contact, wash immediately with soap and water; for eye exposure, rinse with water for 15 minutes and seek medical attention.

- Avoid inhalation by using particulate filters and ensure proper ventilation.

- Store in airtight containers away from light and moisture .

Q. How can researchers validate the identity of this compound?

Combine spectroscopic and computational methods:

- Spectroscopy : H/C NMR for functional group identification, FT-IR for aldehyde stretching (~1700 cm), and mass spectrometry (MS) for molecular ion confirmation.

- Computational : Density Functional Theory (DFT) calculations to predict electronic properties and compare with experimental UV-Vis absorption spectra .

Advanced Research Questions

Q. What experimental design considerations are critical for toxicity studies of this compound?

Follow risk-of-bias mitigation frameworks for animal studies, such as:

Q. How can electrochemical methods be applied to functionalize this compound?

Programmed potential electrolysis (PPE) in aqueous or organic media enables selective oxidation/reduction. For example:

- Use Ni/NiOOH foam electrodes in alkaline conditions to oxidize aldehyde groups into carboxylates.

- Optimize pH (e.g., pH 12–14) and voltage (~1.2 V vs. RHE) to minimize side reactions. Monitor product distribution via HPLC or GC-MS .

Q. What computational strategies are effective for predicting the photophysical properties of this compound derivatives?

Combine DFT with time-dependent DFT (TD-DFT):

Q. How should researchers address data gaps in environmental persistence and bioaccumulation?

Conduct tiered assessments:

- Degradation : Perform OECD 301B tests (ready biodegradability) under aerobic conditions.

- Mobility : Measure soil adsorption coefficients () via batch equilibrium experiments.

- Bioaccumulation : Use quantitative structure-activity relationship (QSAR) models (e.g., EPI Suite) in lieu of experimental data .

Q. What methodologies resolve contradictions in reported toxicological outcomes?

Apply systematic review frameworks:

- Data extraction : Tabulate studies by species, exposure route, and effect magnitude.

- Weight-of-evidence : Prioritize studies with low risk of bias (e.g., randomized dosing, controlled confounders).

- Meta-analysis : Use random-effects models to quantify heterogeneity across datasets .

Tables for Key Data

Q. Table 1. Inclusion Criteria for Toxicity Literature Reviews

Q. Table 2. Risk of Bias Assessment for Animal Studies

| Question | Response (Yes/No) |

|---|---|

| Was dosing adequately randomized? | |

| Were outcomes blindly assessed? | |

| Were all results reported? | |

| Based on ATSDR’s risk-of-bias questionnaire . |

Key Research Gaps Identified

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.